REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12](OC)=O)=[CH:4][CH:3]=1.[Na].[N+]([O-])(O)=O.[NH2:21][NH:22][C:23]([NH2:25])=[NH:24]>CO>[NH2:25][C:23]1[N:24]=[C:12]([C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:2]([Cl:1])=[CH:3][CH:4]=2)[NH:21][N:22]=1 |f:2.3,^1:15|
|
Name
|
compound
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C2=CC=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
810 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].NNC(=N)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC(=N1)C1=CC=C(C2=CC=CC=C12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |